molecular formula C11H16ClNO2S B2797233 3-phenyl-1lambda6,4-thiazepane-1,1-dione hydrochloride CAS No. 2126177-74-8

3-phenyl-1lambda6,4-thiazepane-1,1-dione hydrochloride

Cat. No.: B2797233
CAS No.: 2126177-74-8
M. Wt: 261.76
InChI Key: ADHYKWLKZBSGEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-phenyl-1lambda6,4-thiazepane-1,1-dione hydrochloride is a heterocyclic compound that belongs to the class of thiazepanes. It is characterized by a seven-membered ring containing sulfur and nitrogen atoms, with a phenyl group attached to the third carbon and a hydrochloride salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-1lambda6,4-thiazepane-1,1-dione hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-phenylpropylamine with sulfur dioxide and a suitable oxidizing agent to form the thiazepane ring. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve a one-pot synthesis approach, where all reactants are combined in a single reaction vessel. This method enhances efficiency and reduces production costs. The process may include steps such as the formation of intermediate compounds followed by cyclization and purification .

Chemical Reactions Analysis

Types of Reactions

3-phenyl-1lambda6,4-thiazepane-1,1-dione hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-phenyl-1lambda6,4-thiazepane-1,1-dione hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-phenyl-1lambda6,4-thiazepane-1,1-dione hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfur and nitrogen atoms in the thiazepane ring play a crucial role in these interactions, often forming hydrogen bonds or coordinating with metal ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-phenyl-1lambda6,4-thiazepane-1,1-dione hydrochloride is unique due to its specific combination of a seven-membered ring with sulfur and nitrogen atoms, a phenyl group, and a sulfone moiety. This structure imparts unique chemical reactivity and potential biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

3-phenyl-1,4-thiazepane 1,1-dioxide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S.ClH/c13-15(14)8-4-7-12-11(9-15)10-5-2-1-3-6-10;/h1-3,5-6,11-12H,4,7-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHYKWLKZBSGEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CS(=O)(=O)C1)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.